molecular formula C10H12ClN B11908523 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11908523
M. Wt: 181.66 g/mol
InChI Key: NOBYMPPSMTVMLY-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-4-methylindanone.

    Reduction: The ketone group in 7-chloro-4-methylindanone is reduced to form 7-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol.

    Amination: The hydroxyl group in 7-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol is then converted to an amine group through a suitable amination reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of this compound hydrochloride.

    Substitution: Formation of substituted indane derivatives with various functional groups.

Scientific Research Applications

7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    7-Chloro-4-methylindanone: A precursor in the synthesis of 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine.

    7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: An intermediate in the synthesis process.

    This compound hydrochloride: A reduced form of the compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,9H,3,5,12H2,1H3

InChI Key

NOBYMPPSMTVMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=C(C=C1)Cl)N

Origin of Product

United States

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